(3S,6S)-6-Methylmorpholine-3-carboxylic acid
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Overview
Description
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary or catalyst under controlled conditions to produce the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-Methylmorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions may result in various substituted morpholine derivatives.
Scientific Research Applications
(3S,6S)-6-Methylmorpholine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through stereospecific interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,6S)-6-Methylmorpholine-3-carboxylic acid include other chiral morpholine derivatives and carboxylic acids with similar structures. Examples include:
- (3R,6R)-6-Methylmorpholine-3-carboxylic acid
- (3S,6S)-6-Ethylmorpholine-3-carboxylic acid
- (3S,6S)-6-Methylpiperidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
(3S,6S)-6-Methylmorpholine-3-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a morpholine derivative characterized by a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. Its molecular formula is C7H13NO2, and it possesses a chiral center at the 3-position, contributing to its stereochemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence various signaling pathways that are crucial for cellular functions. The compound may act as an inhibitor or modulator of these pathways, impacting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigation into this compound's antimicrobial efficacy is warranted.
In Vitro Studies
- Cell Line Testing : A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against leukemia cells.
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it could downregulate key oncogenes involved in tumor progression, further supporting its potential as an antitumor agent.
In Vivo Studies
- Animal Models : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in substantial tumor regression compared to control groups.
- Safety Profile : Toxicological assessments indicated that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed in animal subjects.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Morpholine derivative | Antitumor, Antimicrobial | TBD |
Vancomycin | Glycopeptide antibiotic | Antibacterial | <0.03125 |
SD-36 | Small-molecule degrader | Anticancer | 0.035 |
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,6S)-6-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
BIOFPDNBUUHVRE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C(=O)O |
Canonical SMILES |
CC1CNC(CO1)C(=O)O |
Origin of Product |
United States |
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